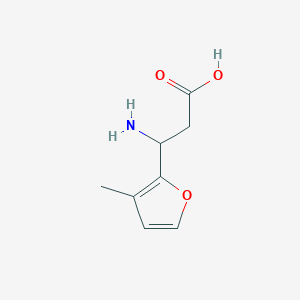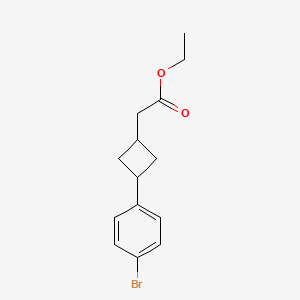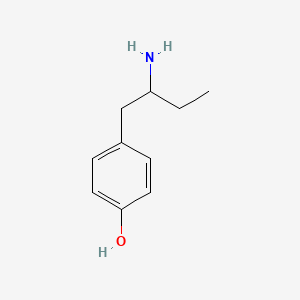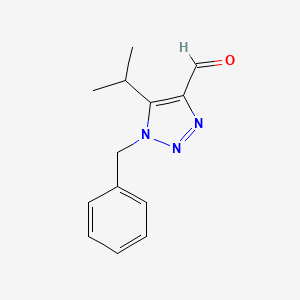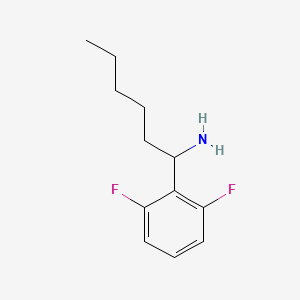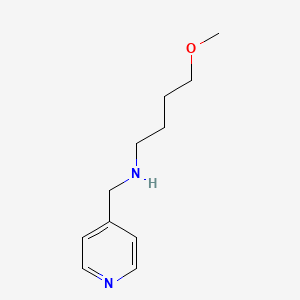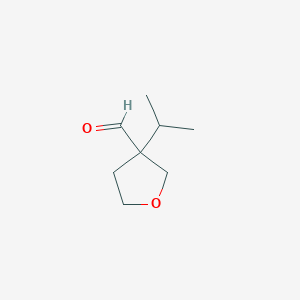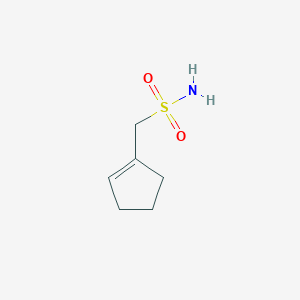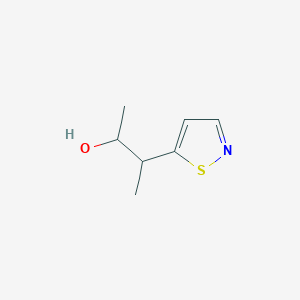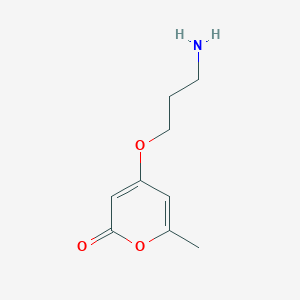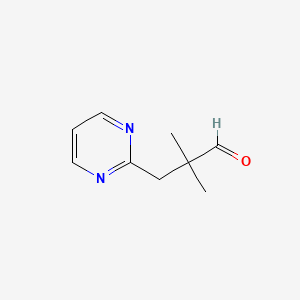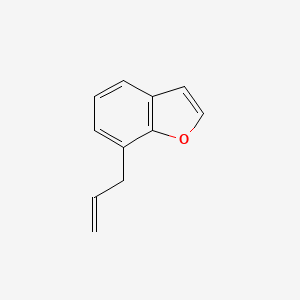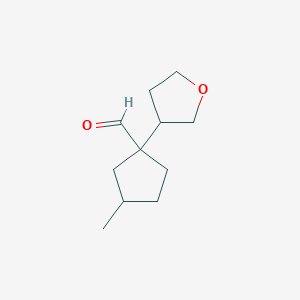
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂. It is a cyclopentane derivative with an oxolane ring and an aldehyde functional group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde typically involves the reaction of 3-methylcyclopentanone with oxolane derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carboxylic acid.
Reduction: 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is not well-defined due to its primary use in research. its reactivity is largely influenced by the presence of the aldehyde group and the oxolane ring, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclopentanone: A simpler analog without the oxolane ring.
2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde: A positional isomer with the methyl group on a different carbon.
Cyclopentanone derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness
3-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is unique due to the combination of the cyclopentane ring, oxolane ring, and aldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-9-2-4-11(6-9,8-12)10-3-5-13-7-10/h8-10H,2-7H2,1H3 |
InChI Key |
QUXVLVMMJZUJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C=O)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-2-azaspiro[4.6]undecan-3-one](/img/structure/B13268405.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13268414.png)
